molecular formula C13H15BrN4O3 B11809903 Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate

Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate

Cat. No.: B11809903
M. Wt: 355.19 g/mol
InChI Key: RFGAGMKOTKQAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family This compound is characterized by the presence of a bromine atom at the 6th position, a morpholino group at the 8th position, and an ethyl ester group at the 2nd position of the imidazo[1,2-A]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate typically involves multi-step reactions. One common synthetic route includes:

    Formation of the imidazo[1,2-A]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Morpholino group introduction: The morpholino group is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the bromine atom.

Scientific Research Applications

Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-bacterial activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate can be compared with other similar compounds such as:

  • Ethyl 6-bromo-8-(butylamino)imidazo[1,2-A]pyrazine-2-carboxylate
  • Ethyl 6-bromo-8-(1-piperidinyl)imidazo[1,2-A]pyrazine-2-carboxylate
  • Ethyl 6-bromo-8-(propylamino)imidazo[1,2-A]pyrazine-2-carboxylate

These compounds share the imidazo[1,2-A]pyrazine core but differ in the substituents at the 8th position

Biological Activity

Ethyl 6-bromo-8-morpholinoimidazo[1,2-A]pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by a fused imidazo[1,2-a]pyrazine core with a bromine substituent at the 6-position and a morpholine group at the 8-position. The carboxylate group at the 2-position contributes to its solubility and reactivity.

  • Molecular Formula : C11H12BrN3O2
  • Molecular Weight : 296.14 g/mol
  • Melting Point : Not specified in available literature

The primary biological activity associated with this compound involves its role as an inhibitor of bacterial cell division. It targets the FtsZ protein, a crucial component in bacterial cytokinesis. By inhibiting FtsZ, this compound prevents bacterial replication, making it a candidate for narrow-spectrum antibiotics against pathogens such as Streptococcus pneumoniae .

Antibacterial Activity

Research has demonstrated that compounds within the imidazo[1,2-a]pyrazine class exhibit antibacterial properties. This compound has shown promise in inhibiting the growth of Streptococcus pneumoniae, particularly in light of rising antibiotic resistance .

Table 1: Summary of Antibacterial Activity

Compound NameTarget BacteriaMechanism of ActionReference
This compoundStreptococcus pneumoniaeInhibition of FtsZ protein

Other Potential Activities

Beyond its antibacterial properties, derivatives of imidazo[1,2-a]pyrazines have been explored for various pharmacological activities:

  • Antispasmodic Effects : Some studies suggest that related compounds may function as antispasmodics and uterine relaxants .
  • Bronchodilator Properties : There is potential for these compounds to act as bronchodilators, aiding in respiratory conditions .

Case Study: FtsZ Inhibition

A detailed study highlighted the specificity of this compound in targeting FtsZ in S. pneumoniae. The compound displayed a similar inhibitory profile to Vitamin K3, another known FtsZ inhibitor. Docking studies revealed unique binding interactions that could be exploited for developing targeted therapies against resistant strains .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps starting from simpler imidazo[1,2-a]pyrazines. Understanding the structure-activity relationship (SAR) is crucial for optimizing its antibacterial efficacy and minimizing potential side effects.

Table 2: Synthesis Overview

StepReactants/ConditionsProduct
1BromoacetaIdehyde dimethyl acetal + AminopyrazineIntermediate compound
2Reaction with morpholine in ethanolEthyl 6-bromo-8-morpholinoimidazo[1,2-a]pyrazine
3Carboxylation stepThis compound

Properties

Molecular Formula

C13H15BrN4O3

Molecular Weight

355.19 g/mol

IUPAC Name

ethyl 6-bromo-8-morpholin-4-ylimidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H15BrN4O3/c1-2-21-13(19)9-7-18-8-10(14)16-12(11(18)15-9)17-3-5-20-6-4-17/h7-8H,2-6H2,1H3

InChI Key

RFGAGMKOTKQAEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C(C2=N1)N3CCOCC3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.